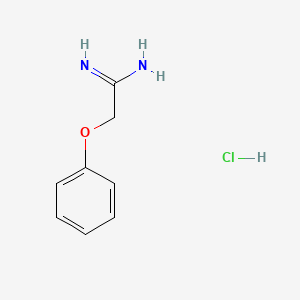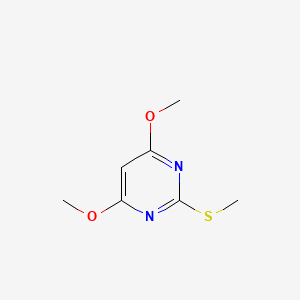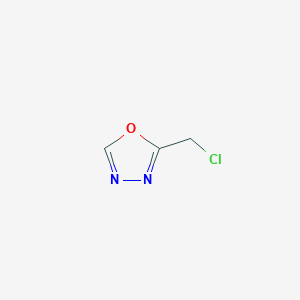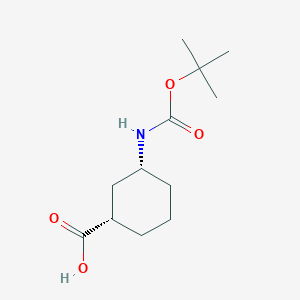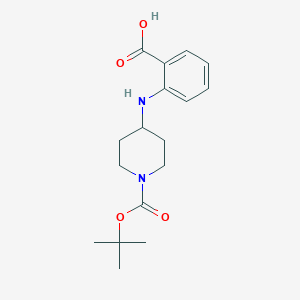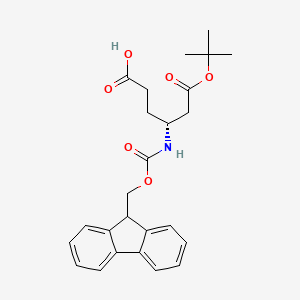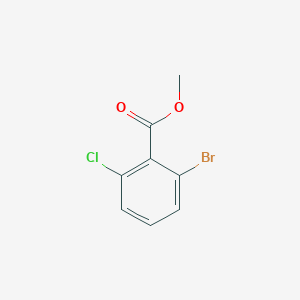
Methyl 2-bromo-6-chlorobenzoate
Overview
Description
Methyl 2-bromo-6-chlorobenzoate is an organic compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol . It is also known by other synonyms such as Benzoic acid, 2-bromo-6-chloro-, methyl ester, and 2-BROMO-6-CHLOROBENZOIC ACID METHYL ESTER .
Synthesis Analysis
A scalable process for a pilot plant synthesis of this compound has been described in the literature . The synthesis strategy hinged on the esterification of the sterically encumbered parent acid produced through an o-lithiation/carboxylation approach .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C8H6BrClO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 . The compound has a complexity of 174 and a topological polar surface area of 26.3 Ų . Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.49 g/mol . It has a computed XLogP3 value of 2, indicating its lipophilicity . The compound has no hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 247.92397 g/mol .Scientific Research Applications
Synthesis and Process Development
Methyl 2-bromo-6-chlorobenzoate has been the focus of research in the context of process development and synthesis. A study by Hickey et al. (2005) detailed the scalable process for its synthesis in a pilot plant. The process involved esterification and careful temperature control, especially during the o-lithiation step, to avoid benzyne decomposition. The overall yield from inexpensive starting materials was 79% (Hickey et al., 2005).
Structural and Conformational Studies
Structural and conformational studies have been conducted on similar compounds, such as methyl 3-chlorobenzoate. Takashima et al. (1999) used gas electron diffraction and ab initio calculations to study the molecular structure and conformation of methyl 3-chlorobenzoate, revealing important details about its molecular arrangement and stability (Takashima et al., 1999).
Related Compounds and Applications
Research on compounds related to this compound, such as 2-bromo-6-methoxynaphthalene, indicates its significance as an intermediate in the preparation of pharmaceuticals. Xu and He (2010) described a synthesis method for 2-bromo-6-methoxynaphthalene, highlighting its role in the creation of non-steroidal anti-inflammatory agents (Xu & He, 2010).
Safety and Hazards
Methyl 2-bromo-6-chlorobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .
Biochemical Analysis
Cellular Effects
Methyl 2-bromo-6-chlorobenzoate has been shown to influence various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can impact cellular metabolism by inhibiting or activating specific metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes, such as esterases, leading to their inhibition or activation. This binding interaction is facilitated by the presence of bromine and chlorine atoms, which enhance the compound’s affinity for the enzyme’s active site. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of this compound can lead to toxicity, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases, which catalyze its hydrolysis to form 2-bromo-6-chlorobenzoic acid and methanol. This reaction is a key step in the compound’s metabolism and can influence metabolic flux and metabolite levels within the cell. Additionally, this compound can affect other metabolic pathways by modulating the activity of specific enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, which facilitate its distribution to different cellular compartments. This localization is crucial for the compound’s activity and function .
Properties
IUPAC Name |
methyl 2-bromo-6-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNZTSBNXMQBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374926 | |
| Record name | methyl 2-bromo-6-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685892-23-3 | |
| Record name | Methyl 2-bromo-6-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-bromo-6-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 685892-23-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The synthesis of Methyl 2-bromo-6-chlorobenzoate presented two major challenges:
ANone: The optimized synthesis process, starting from readily available and cost-effective materials, resulted in a 79% overall yield of this compound . This demonstrates the effectiveness and potential scalability of the developed procedure for producing the target compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one](/img/structure/B1363534.png)
